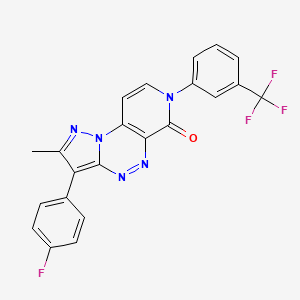![molecular formula C10H11N3O3S B15172161 {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol CAS No. 918967-61-0](/img/structure/B15172161.png)
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol is a chemical compound with a unique structure that combines a methanesulfonyl group, a phenyl ring, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol typically involves the reaction of 4-(methanesulfonyl)phenylhydrazine with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a methyl group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of {1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol involves its interaction with specific molecular targets. The methanesulfonyl group can form hydrogen bonds with amino acids in proteins, while the triazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {1-[4-(Methanesulfonyl)phenyl]-1H-pyrazol-4-yl}methanol
- 1-(4-Methanesulfonylphenyl)ethan-1-ol
- [4-(Methylsulfonyl)phenyl]acetic acid .
Uniqueness
{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The triazole ring enhances the compound’s stability and ability to participate in diverse chemical reactions, making it a valuable scaffold for drug development and other applications .
Eigenschaften
CAS-Nummer |
918967-61-0 |
|---|---|
Molekularformel |
C10H11N3O3S |
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
[3-(4-methylsulfonylphenyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C10H11N3O3S/c1-17(15,16)10-4-2-8(3-5-10)13-9(7-14)6-11-12-13/h2-6,14H,7H2,1H3 |
InChI-Schlüssel |
ZDUKFQPGLJUKSW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=CN=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)



![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)
![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)

![3-(2-chloro-5-nitrophenyl)-2-phenyl-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172130.png)
![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)

![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
